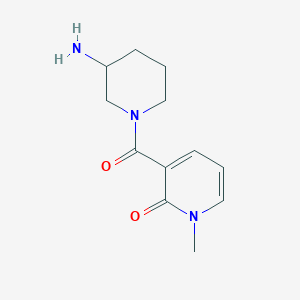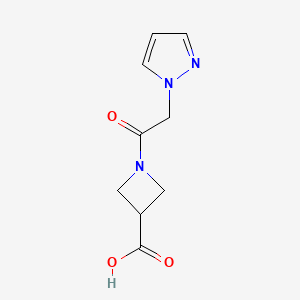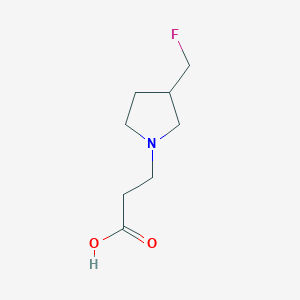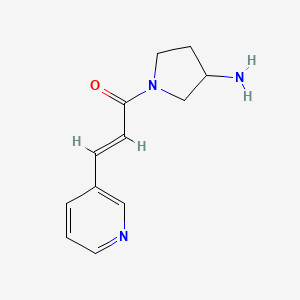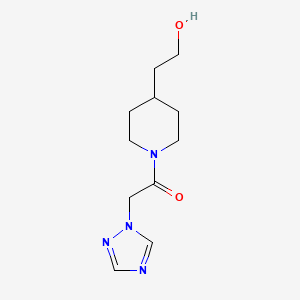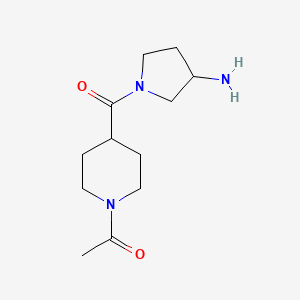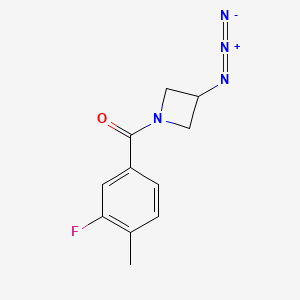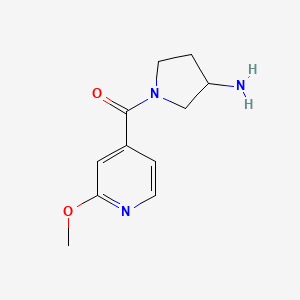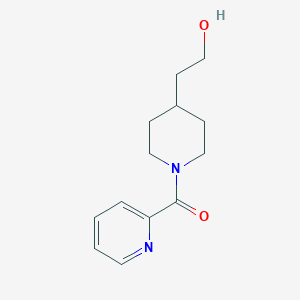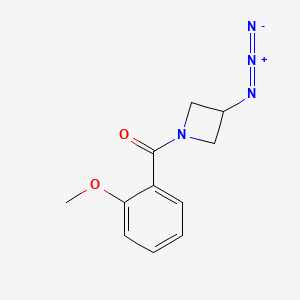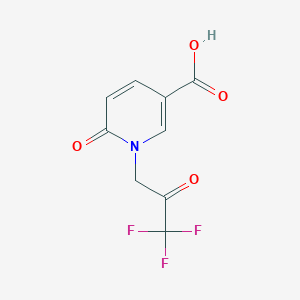
2-(Pyrazin-2-yl)propan-1-amine
Descripción general
Descripción
“2-(Pyrazin-2-yl)propan-1-amine” is a chemical compound that contains a pyrazine group. Pyrazine is a heterocyclic aromatic organic compound and it is a base structure for several important classes of compounds . Although there is limited information available specifically for “2-(Pyrazin-2-yl)propan-1-amine”, related compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of “2-(Pyrazin-2-yl)propan-1-amine” or related compounds typically involves the reaction of pyrazine with other reagents . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “2-(Pyrazin-2-yl)propan-1-amine” can be inferred from its name. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms opposite each other, and a propylamine group attached to the 2-position of the pyrazine ring .Aplicaciones Científicas De Investigación
Chemical Properties
“2-(Pyrazin-2-yl)propan-1-amine” is a chemical compound with the CAS Number: 1082271-79-1. It has a molecular weight of 137.18 . This compound is also known by its IUPAC name, 2-(2-pyrazinyl)-2-propanamine .
Synthesis of Novel Derivatives
This compound has been used in the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .
Anti-Fibrotic Activities
Some of the synthesized derivatives of “2-(Pyrazin-2-yl)propan-1-amine” have shown significant anti-fibrotic activities . For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Inhibition of Collagen Expression
These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed into novel anti-fibrotic drugs .
Antibacterial Activities
Derivatives of “2-(Pyrazin-2-yl)propan-1-amine” have also been synthesized and tested for their antibacterial activities . The structure–activity relationship of these derivatives was analyzed, and it was found that those bearing an ethylenediamine moiety were prone to the antibacterial activities .
Pharmacological Activities
The pyrimidine moiety, which is a part of “2-(Pyrazin-2-yl)propan-1-amine”, has been employed in the design of privileged structures in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
Direcciones Futuras
The future directions for research on “2-(Pyrazin-2-yl)propan-1-amine” could involve further exploration of its potential biological activities, as well as the development of novel derivatives with enhanced properties . The compound could also be studied for its potential applications in medicinal chemistry, given the biological activities exhibited by related compounds .
Propiedades
IUPAC Name |
2-pyrazin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(4-8)7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCGQOBISAGMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrazin-2-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




